molecular formula C14H20O B14834206 3-Tert-butyl-2-(cyclopropylmethyl)phenol

3-Tert-butyl-2-(cyclopropylmethyl)phenol

Cat. No.: B14834206
M. Wt: 204.31 g/mol
InChI Key: NMFBSZMXDLZEIG-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-(cyclopropylmethyl)phenol is an organic compound with the molecular formula C14H20O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butyl and cyclopropylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-2-(cyclopropylmethyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-(cyclopropylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-Tert-butyl-2-(cyclopropylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(cyclopropylmethyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The tert-butyl and cyclopropylmethyl groups can influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butylphenol: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    2-Cyclopropylmethylphenol: Lacks the tert-butyl group, affecting its hydrophobicity and reactivity.

    4-Tert-butyl-2-(cyclopropylmethyl)phenol: Similar structure but with different substitution pattern on the benzene ring.

Uniqueness

3-Tert-butyl-2-(cyclopropylmethyl)phenol is unique due to the combination of tert-butyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-tert-butyl-2-(cyclopropylmethyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2,3)12-5-4-6-13(15)11(12)9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3

InChI Key

NMFBSZMXDLZEIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)CC2CC2

Origin of Product

United States

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